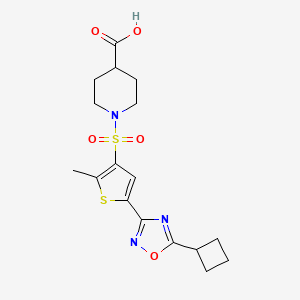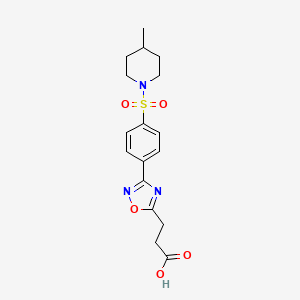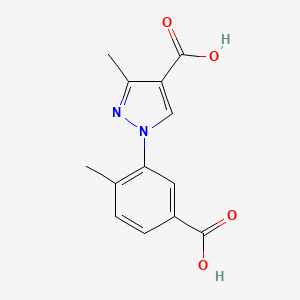![molecular formula C16H21N3O5S2 B7875751 1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875751.png)
1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The thienyl group is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a suitable thienyl halide and a palladium catalyst.
Sulfonylation:
- The sulfonyl group is introduced by reacting the thienyl derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Piperidine Carboxylic Acid Formation:
- The final step involves the coupling of the sulfonylated thienyl derivative with piperidine-4-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods:
- Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesizers to ensure high yield and purity.
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the thienyl and piperidine moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- Reduction reactions can target the oxadiazole ring or the sulfonyl group, using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
Substitution:
- Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like THF or ethanol.
Substitution: Amines, thiols, in the presence of bases like triethylamine or pyridine.
Major Products Formed:
- Oxidation products include sulfoxides and sulfones.
- Reduction products include alcohols and amines.
- Substitution products vary depending on the nucleophile used, forming sulfonamides or thiols.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine:
- Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid typically involves multiple steps:
-
Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized via the cyclization of appropriate nitrile oxides with hydrazines under controlled conditions.
- Example: Reacting 5-isopropyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with hydrazine hydrate.
Wirkmechanismus
The mechanism of action of 1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-4-carboxylic acid depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine
- 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine
- 2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-N-methylethanamine
Uniqueness:
- The combination of the oxadiazole ring, thienyl group, and piperidine carboxylic acid moiety makes this compound unique.
- Its specific functional groups and structural features provide distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[2-methyl-5-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)thiophen-3-yl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S2/c1-9(2)15-17-14(18-24-15)12-8-13(10(3)25-12)26(22,23)19-6-4-11(5-7-19)16(20)21/h8-9,11H,4-7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTWYGMOLKNMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)C2=NOC(=N2)C(C)C)S(=O)(=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(methyl{[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrrol-3-yl]sulfonyl}amino)acetic acid](/img/structure/B7875677.png)


![5-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]methyl}thiophene-2-sulfonyl chloride](/img/structure/B7875708.png)
![[6-(morpholin-4-ylsulfonyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]acetic acid](/img/structure/B7875721.png)
![5-[1-(3,5-Dimethylisoxazol-4-yl)-6-oxo-1,6-dihydropyridazin-3-yl]-2-methylbenzenesulfonyl chloride](/img/structure/B7875738.png)
![1-{[1-(cyclopropylcarbonyl)-3,3-dimethyl-2,3-dihydro-1H-indol-5-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875740.png)
![1-{[5-(5-Isopropyl-1,2,4-oxadiazol-3-yl)-2-methylthien-3-yl]sulfonyl}piperidine-3-carboxylic acid](/img/structure/B7875745.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875759.png)
![1-[(3-Ethyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7875760.png)
![3-[4-(ethoxycarbonyl)-3-methyl-1H-pyrazol-1-yl]-4-methylbenzoic acid](/img/structure/B7875767.png)
![1-{[4-(5-Ethyl-1,2,4-oxadiazol-3-yl)thien-2-yl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B7875775.png)
![({[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylphenyl]sulfonyl}amino)acetic acid](/img/structure/B7875784.png)

